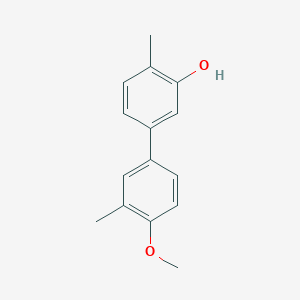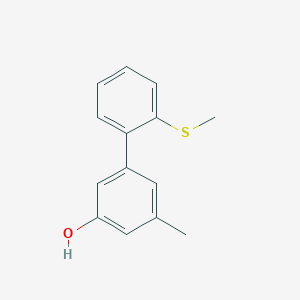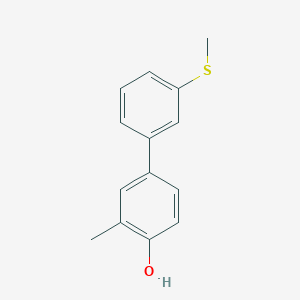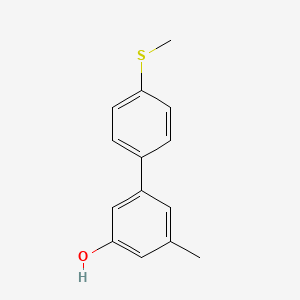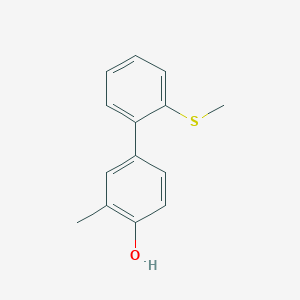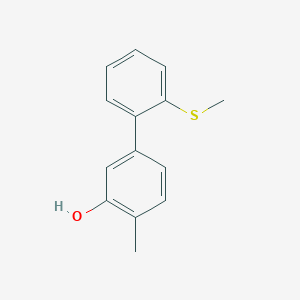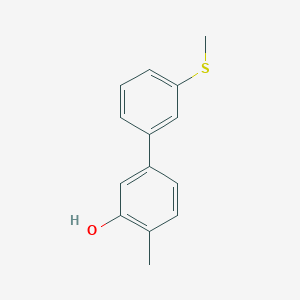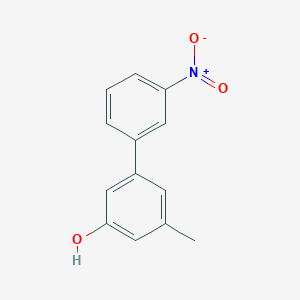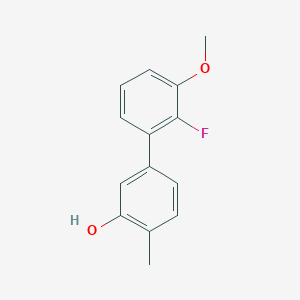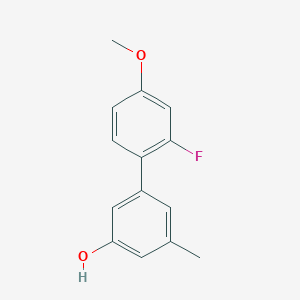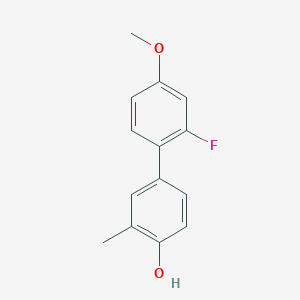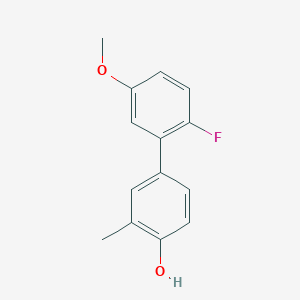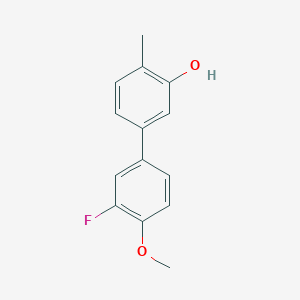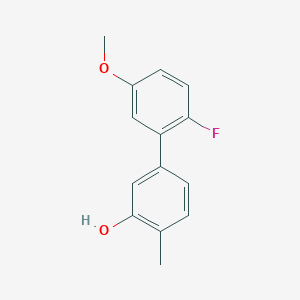
5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%
Übersicht
Beschreibung
5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% (5-FMP-2-MP) is a synthetic phenolic compound that has been widely used in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a melting point of 288-290°C, and a boiling point of 439-441°C. 5-FMP-2-MP is soluble in most organic solvents, including methanol, ethanol, and acetonitrile. It has been widely used in a variety of scientific research applications, including as an insecticide, a fungicide, and a preservative.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% has been widely used in a variety of scientific research applications, including as an insecticide, a fungicide, and a preservative. It has been used to treat fungal infections in plants, to control the growth of bacteria, and to protect food products from spoilage. It has also been used in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, which may explain its antimicrobial and antifungal properties. It is also believed to act as a chelating agent, which may explain its preservative properties.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have antifungal, antibacterial, and preservative properties. It has also been shown to have a variety of effects on enzymes involved in fatty acid synthesis, which may explain its ability to inhibit microbial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments is its low toxicity. It is relatively non-toxic to humans and other mammals, and it has low environmental impact. However, it has limited solubility in water, so it must be dissolved in organic solvents before use. It is also relatively expensive, so it is not suitable for large-scale experiments.
Zukünftige Richtungen
The potential applications of 5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% are wide-ranging and include its use as an insecticide, a fungicide, and a preservative. Further research is needed to better understand its mechanism of action and to explore its potential as an antimicrobial agent. Additionally, research is needed to investigate its potential as a drug delivery system, as a chelating agent, and as a catalyst for organic synthesis. Finally, research is needed to explore its potential as a green chemical, as its low toxicity and environmental impact make it an attractive alternative to other synthetic compounds.
Synthesemethoden
5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation of an aromatic ring with an acid chloride, followed by a Suzuki coupling reaction. This method involves the reaction of an aromatic ring, such as anisole, with an acid chloride, such as 2-chloro-5-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then reacted with a coupling agent, such as 4-fluorobenzeneboronic acid, in the presence of a palladium catalyst, such as palladium(II) chloride. This reaction yields 5-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% as the final product.
Eigenschaften
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-4-10(7-14(9)16)12-8-11(17-2)5-6-13(12)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLOTJVNZBDPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683839 | |
| Record name | 2'-Fluoro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-94-3 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-fluoro-5′-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261999-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



